molecular formula C12H21NO2 B074274 Ethyl 2-cyanononanoate CAS No. 1114-73-4

Ethyl 2-cyanononanoate

Cat. No.: B074274
CAS No.: 1114-73-4
M. Wt: 211.3 g/mol
InChI Key: RLFOJKJGCRFYMW-UHFFFAOYSA-N
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Description

Ethyl 2-cyanononanoate is a cyano-substituted ester characterized by a nine-carbon aliphatic chain with a cyano group (-CN) at the second position and an ethyl ester moiety. These compounds typically serve as intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their reactive cyano and ester groups .

Properties

CAS No.

1114-73-4

Molecular Formula

C12H21NO2

Molecular Weight

211.3 g/mol

IUPAC Name

ethyl 2-cyanononanoate

InChI

InChI=1S/C12H21NO2/c1-3-5-6-7-8-9-11(10-13)12(14)15-4-2/h11H,3-9H2,1-2H3

InChI Key

RLFOJKJGCRFYMW-UHFFFAOYSA-N

SMILES

CCCCCCCC(C#N)C(=O)OCC

Canonical SMILES

CCCCCCCC(C#N)C(=O)OCC

Synonyms

4-methyl-3-(2,2,2-trifluoroethoxy)-5H-pyrido(1',2'-4,5)(1,2,,4)thiadiazino-(2,3-a)benzimidazol-13-ium
AG 2000
AG-2000

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Volatility: Ethyl cyanoacetate’s lower molecular weight enables easier distillation, while this compound derivatives require specialized purification techniques .
  • Solubility: Longer-chain derivatives like ethyl 2-cyano-3-methylnonanoate exhibit better solubility in non-polar solvents, ideal for lipid-based formulations .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-cyanononanoate, and how do catalytic conditions influence yield?

  • Methodological Answer : To evaluate synthetic routes, design experiments comparing esterification, cyanoalkylation, or Michael addition pathways. Control variables include catalyst type (e.g., acid vs. base), temperature (40–120°C), and solvent polarity. Use trial experiments to determine feasible ranges for independent variables (e.g., molar ratios) . Collect yield data via gas chromatography (GC) or NMR, and analyze using ANOVA to identify statistically significant trends. For reproducibility, document raw data in appendices and processed results in tables (e.g., "Catalyst Efficiency vs. Reaction Time") .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural purity?

  • Methodological Answer : Combine IR spectroscopy (to confirm nitrile and ester functional groups), 1^1H/13^13C NMR (to verify alkyl chain length and substituent positions), and mass spectrometry (for molecular ion validation). Compare experimental spectra with computational predictions (e.g., DFT) or literature benchmarks for analogous nitrile esters. Report deviations >2% as potential impurities and include error margins in spectral assignments .

Q. How does solvent polarity affect the stability of this compound during storage?

  • Methodological Answer : Conduct accelerated degradation studies in solvents of varying polarity (e.g., hexane, ethanol, DMSO) under controlled humidity and temperature. Monitor degradation via HPLC at timed intervals. Use kinetic modeling (e.g., first-order decay) to calculate half-lives. Validate findings with Arrhenius plots to predict long-term stability. Include raw degradation curves and statistical confidence intervals .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms for this compound synthesis?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map potential energy surfaces for competing pathways (e.g., nucleophilic vs. radical mechanisms). Compare activation energies with experimental kinetic data. If discrepancies arise, re-evaluate assumptions (e.g., solvent effects in simulations) or probe intermediate states via in-situ FTIR. Publish computational parameters (basis sets, solvation models) to enable replication .

Q. What statistical approaches are recommended for reconciling conflicting data on this compound’s bioactivity across studies?

Q. How should researchers design experiments to explore this compound’s novel applications in asymmetric catalysis?

  • Methodological Answer : Develop a hypothesis-driven workflow:
  • Step 1 : Screen chiral derivatives of this compound as ligands in metal-catalyzed reactions (e.g., Pd-catalyzed cross-coupling).
  • Step 2 : Optimize enantiomeric excess (ee) via Design of Experiments (DoE), varying ligand-metal ratios and reaction times.
  • Step 3 : Validate scalability by repeating top-performing conditions in batch and flow reactors.
    Compare results with non-cyano analogs to isolate nitrile-specific effects. Publish full datasets, including negative results, to avoid bias .

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